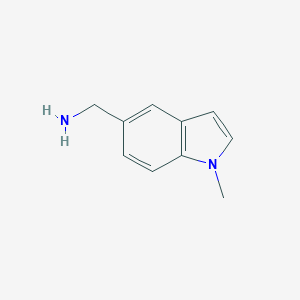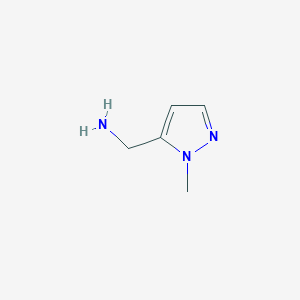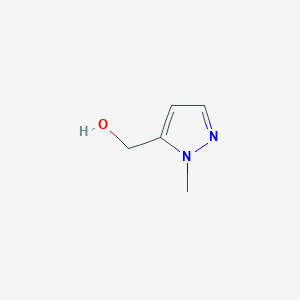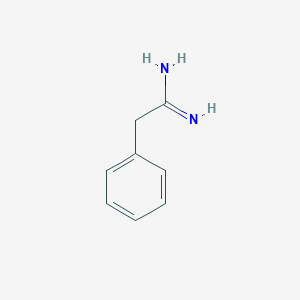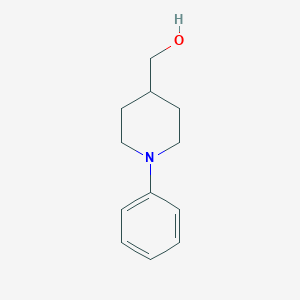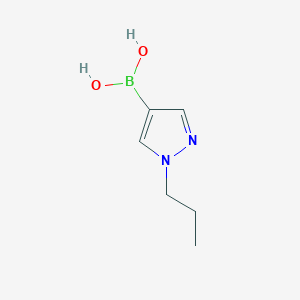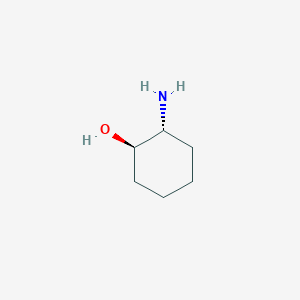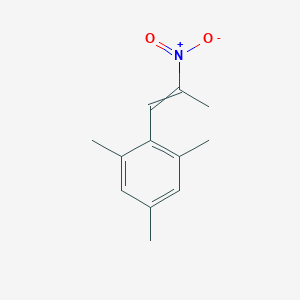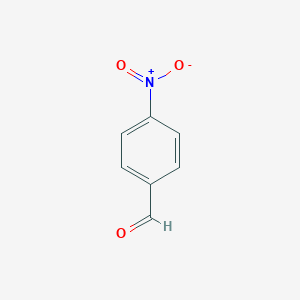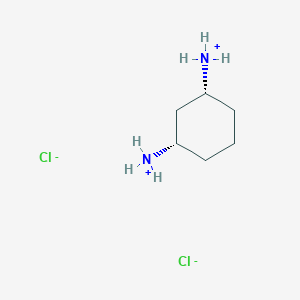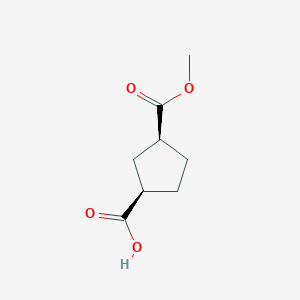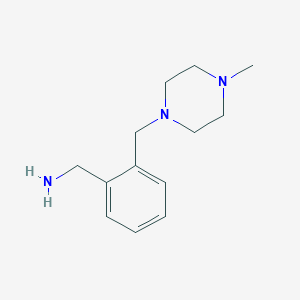
2-(4-Methylpiperazin-1-ylmethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C13H21N3. It is a derivative of piperazine and is used as an intermediate in the synthesis of various molecules. This compound is known for its applications in medicinal chemistry, organic synthesis, and drug discovery.
Preparation Methods
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is synthesized from piperazine and 4-methylbenzylamine. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by a dehydration reaction. The resulting product is a white solid, which can be purified by recrystallization.
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-ylmethyl)benzylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, sodium hydroxide as a base, and various oxidizing and reducing agents.
Scientific Research Applications
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is used in a variety of scientific research applications, including:
Medicinal Chemistry: It serves as a starting material for the synthesis of novel compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.
Drug Discovery: The compound is utilized in the development of new drugs, particularly in the synthesis of amino acids, peptides, and nucleotides.
Biological Research: It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
2-(4-Methylpiperazin-1-ylmethyl)benzylamine acts as an intermediate in the synthesis of various molecules. It is believed to act as a catalyst in the synthesis of molecules, facilitating the reaction between different molecules. The compound inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This inhibition is associated with its anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer properties.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-ylmethyl)benzylamine can be compared with other similar compounds, such as:
Piperazine: A simple heterocyclic compound used as an anthelmintic and in the synthesis of various pharmaceuticals.
4-Methylbenzylamine: An organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
N-Methylpiperazine: A derivative of piperazine used in the synthesis of various pharmaceuticals and as a corrosion inhibitor.
The uniqueness of this compound lies in its combination of the piperazine ring and the benzylamine group, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWICVOLZFMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585490 |
Source


|
| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-50-1 |
Source


|
| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
